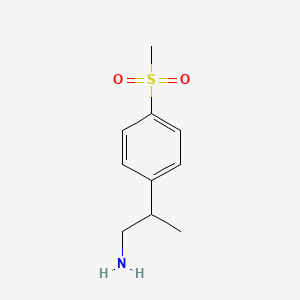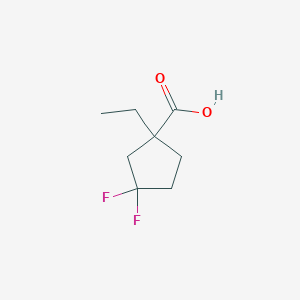
N-(2,2-dimethylpropyl)-3-ethynylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethylpropyl)-3-ethynylaniline is an organic compound characterized by the presence of an aniline group substituted with a 2,2-dimethylpropyl group and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions for the Sonogashira coupling usually involve the use of a palladium catalyst, copper co-catalyst, and a base such as triethylamine in an inert atmosphere .
Industrial Production Methods
Industrial production of N-(2,2-dimethylpropyl)-3-ethynylaniline may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-dimethylpropyl)-3-ethynylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives. Substitution reactions can lead to a variety of substituted aniline derivatives .
Applications De Recherche Scientifique
N-(2,2-dimethylpropyl)-3-ethynylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties
Mécanisme D'action
The mechanism of action of N-(2,2-dimethylpropyl)-3-ethynylaniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The aniline group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2-Dimethylpropyl)-2,2-dimethyl-1-propanamine: Similar in structure but lacks the ethynyl group.
Neopentane: Contains the 2,2-dimethylpropyl group but is a simple alkane without the aniline or ethynyl groups
Uniqueness
N-(2,2-dimethylpropyl)-3-ethynylaniline is unique due to the presence of both the 2,2-dimethylpropyl and ethynyl groups, which confer distinct chemical and physical properties. These structural features enable the compound to participate in a wide range of chemical reactions and interactions, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H17N |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
N-(2,2-dimethylpropyl)-3-ethynylaniline |
InChI |
InChI=1S/C13H17N/c1-5-11-7-6-8-12(9-11)14-10-13(2,3)4/h1,6-9,14H,10H2,2-4H3 |
Clé InChI |
DCXFEJGVJLOPMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CNC1=CC=CC(=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B15271205.png)
![2-{[1-(3-Chlorophenyl)propyl]amino}ethan-1-ol](/img/structure/B15271219.png)


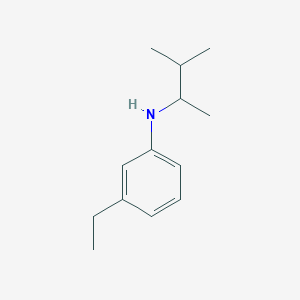
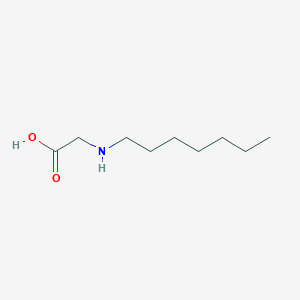
![1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15271265.png)

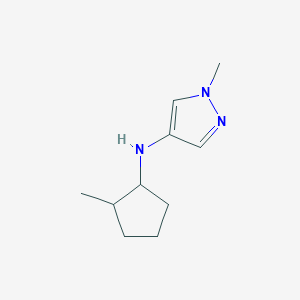
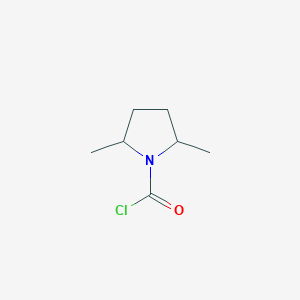
amine](/img/structure/B15271304.png)
